

Benchmarking cis-J-113863: A Comparative Performance Analysis Against Published Data

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Compound of Interest

Compound Name: *cis-J-113863*

Cat. No.: *B2807753*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **cis-J-113863**'s performance against other C-C chemokine receptor 1 (CCR1) antagonists based on publicly available experimental data. The information is intended to assist researchers in evaluating **cis-J-113863** for their specific applications.

Data Presentation

The following tables summarize the in vitro potency of **cis-J-113863** and its comparator molecules.

Compound	Assay Type	Target	Cell Line/Tissue	Ligand	Potency (IC50/Ki)	Reference
cis-J-113863	Binding Assay	Human CCR1	-	-	0.9 nM (IC50)	[1]
cis-J-113863	Binding Assay	Mouse CCR1	-	-	5.8 nM (IC50)	[1]
cis-J-113863	Functional Assay	Human CCR3	-	-	0.58 nM (IC50)	[1]
cis-J-113863	Functional Assay	Mouse CCR3	-	-	460 nM (IC50)	[1]
trans-J-113863 (UCB35625)	Chemotaxis Assay	Human CCR1	L1.2-CCR1 transfectants	MIP-1 α	9.6 nM (IC50)	[2]
trans-J-113863 (UCB35625)	Chemotaxis Assay	Human CCR3	L1.2-CCR3 transfectants	Eotaxin	93.7 nM (IC50)	[2]
BX 471	Binding Assay	Human CCR1	HEK293 cells	MIP-1 α	1 nM (Ki)	
BX 471	Binding Assay	Human CCR1	HEK293 cells	MCP-3	5.5 nM (Ki)	
CCX354-C	Chemotaxis Assay	Human Monocytes	CCL15	-	25 nM (IC50)	
MLN3897	Radioligand Binding	THP-1 cell membranes	125I-MIP-1 α	-	2.3 nM (Ki)	
MLN3897	Chemotaxis Assay	Human Monocytes	CCL15	-	2 nM (IC50)	

Selectivity Profile of **cis-J-113863**

Receptor	Activity	Reference
CCR2	Inactive	[1]
CCR4	Inactive	
CCR5	Inactive	[1]
LTB4 Receptor	Inactive	[1]
TNF- α Receptor	Inactive	[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its target receptor by measuring the displacement of a radiolabeled ligand.

General Protocol:

- **Membrane Preparation:** Membranes are prepared from cells or tissues endogenously expressing the target receptor (e.g., THP-1 cells for CCR1) or from cell lines engineered to overexpress the receptor (e.g., HEK293-hCCR1).
- **Assay Setup:** The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of a radiolabeled CCR1 ligand (e.g., ^{125}I -MIP-1 α), and varying concentrations of the test compound (e.g., **cis-J-113863**).
- **Incubation:** The plates are incubated to allow the binding to reach equilibrium.
- **Filtration:** The contents of each well are then rapidly filtered through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.

- **Washing:** The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
- **Scintillation Counting:** The radioactivity retained on the filters is measured using a scintillation counter.
- **Data Analysis:** The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value can then be converted to a binding affinity constant (K_i) using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures a compound's ability to inhibit the intracellular calcium increase that occurs upon receptor activation.

General Protocol:

- **Cell Preparation:** CCR1-expressing cells (e.g., THP-1 monocytes or CHO-K1/hCCR1 cells) are seeded in a 96-well plate.
- **Dye Loading:** The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
- **Compound Incubation:** The cells are pre-incubated with varying concentrations of the antagonist (e.g., **cis-J-113863**).
- **Agonist Stimulation:** A CCR1 agonist (e.g., MIP-1 α or RANTES) is added to the wells to stimulate the receptor.
- **Fluorescence Measurement:** The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
- **Data Analysis:** The antagonist's potency is determined by calculating the IC₅₀ value from the dose-response curve.

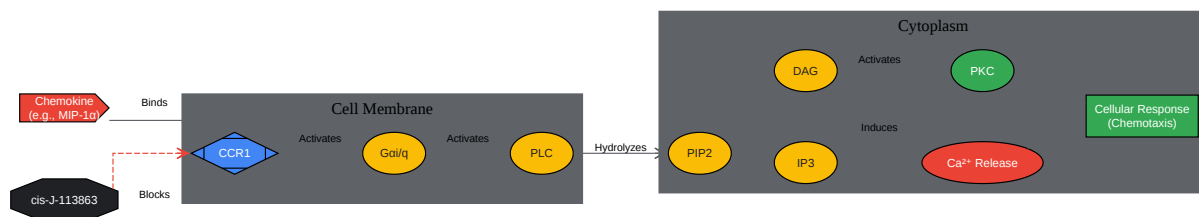
Chemotaxis Assay

This assay assesses the ability of a compound to block the directed migration of cells towards a chemoattractant.

General Protocol:

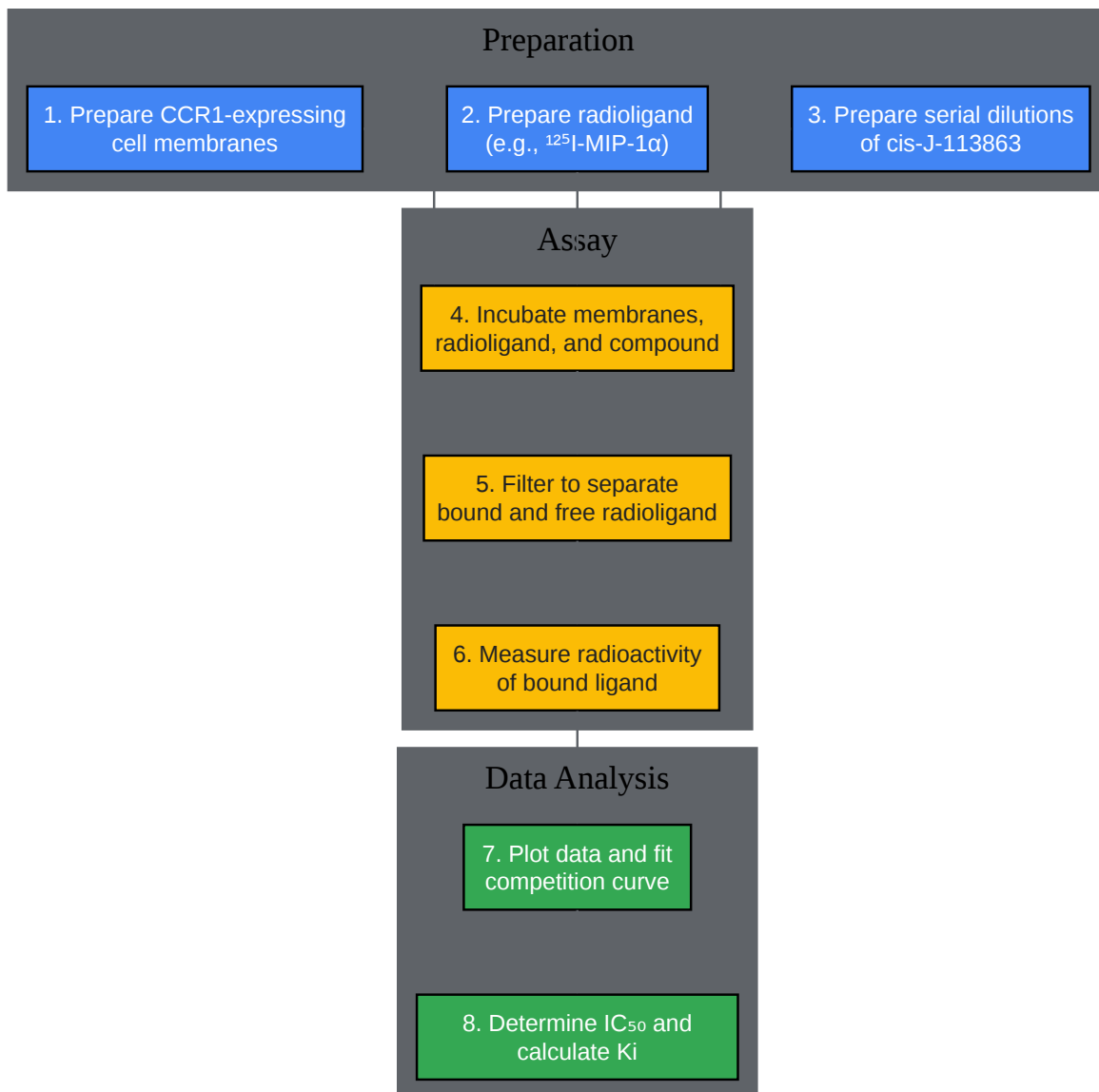
- **Cell Preparation:** A suspension of CCR1-expressing cells (e.g., THP-1 cells or L1.2 transfectants) is prepared.
- **Compound Incubation:** The cells are pre-incubated with different concentrations of the antagonist (e.g., **cis-J-113863**).
- **Assay Setup:** A chemotaxis chamber (e.g., a Boyden chamber or a Transwell plate) with a porous membrane is used. The lower chamber contains a CCR1 ligand (chemoattractant) such as MIP-1 α or CCL5. The cell suspension with the antagonist is added to the upper chamber.
- **Incubation:** The chamber is incubated to allow the cells to migrate through the pores towards the chemoattractant.
- **Cell Staining and Counting:** The cells that have migrated to the lower side of the membrane are fixed, stained, and counted.
- **Data Analysis:** The percentage of inhibition of cell migration is calculated for each antagonist concentration, and the IC50 value is determined.

Mandatory Visualization



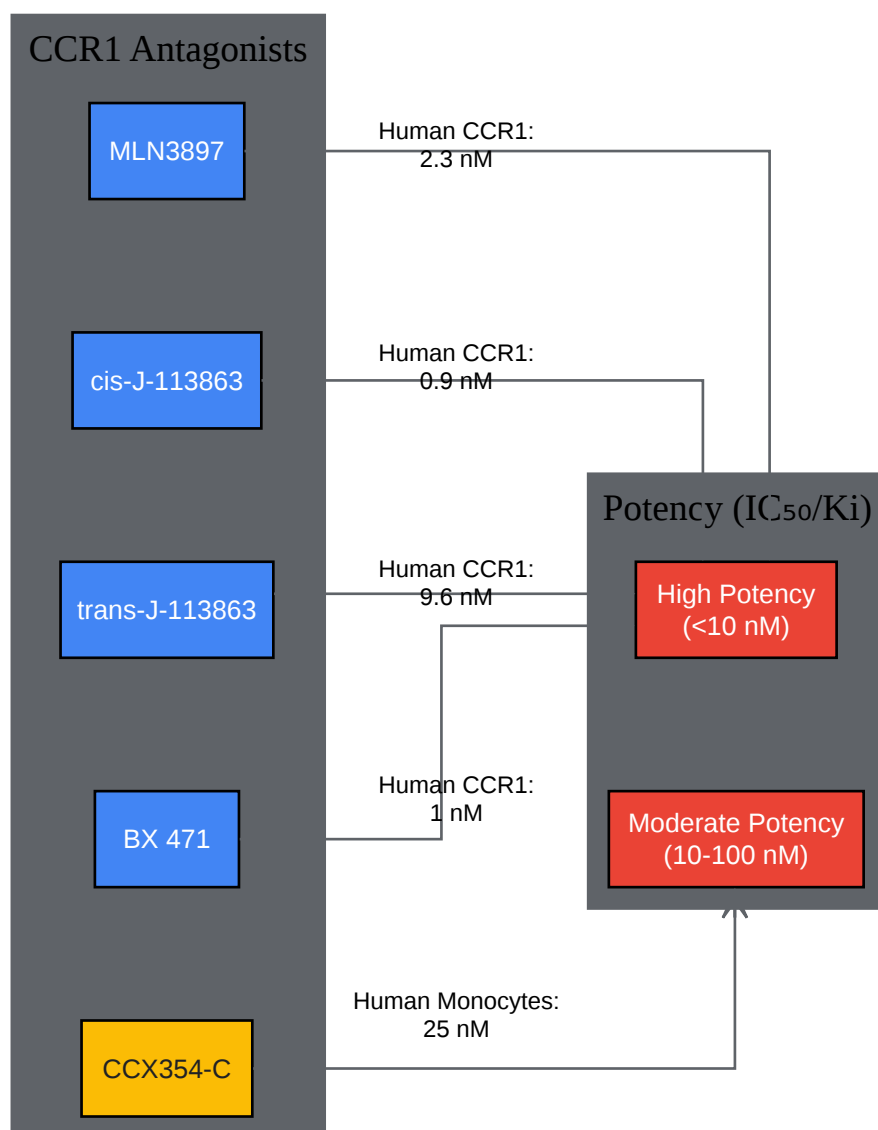
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CCR1 Signaling Pathway and Antagonist Inhibition



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Competitive Radioligand Binding Assay Workflow



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Logical Comparison of CCR1 Antagonist Potency

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References

- 1. Pharmacological blockade of CCR1 ameliorates murine arthritis and alters cytokine networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsjourals.org [atsjourals.org]
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